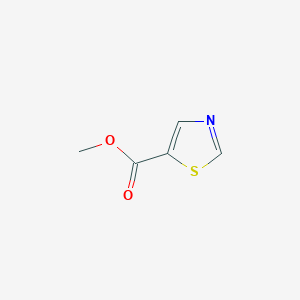

Methyl thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317869 | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-44-7 | |

| Record name | 14527-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Amino-4-Methylthiazole-5-Carboxylate

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse hydrogen bonding interactions make it a highly sought-after building block in drug discovery. Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3]

Within this critical class of compounds, methyl 2-amino-4-methylthiazole-5-carboxylate stands out as a particularly valuable intermediate. Its strategic functionalization—an amino group for further derivatization, a methyl group, and a carboxylate ester—provides synthetic chemists with multiple handles for molecular elaboration. It is a key precursor in the synthesis of important pharmaceuticals, including the antibiotic Cefditoren pivoxil, highlighting its industrial and research significance.[4][5] This guide provides an in-depth examination of its synthesis, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices, tailored for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, methyl 2-amino-4-methylthiazole-5-carboxylate, points directly to the foundational Hantzsch Thiazole Synthesis. This classic and remarkably robust cyclocondensation reaction remains the most efficient and widely adopted method for constructing the thiazole ring.[6][7][8]

The disconnection strategy breaks the thiazole ring at the N3-C4 and S1-C5 bonds. This reveals two essential precursor fragments: a thioamide component, which provides the S-C2-N3 segment, and an α-halocarbonyl component, which supplies the C4-C5 backbone.

-

Thioamide Precursor: The 2-amino group on the target molecule is directly sourced from thiourea .[9][10] Its simple structure and commercial availability make it the ideal starting material.

-

α-Halocarbonyl Precursor: The C4-methyl and C5-carboxylate functionalities necessitate a four-carbon backbone. Methyl acetoacetate serves as the perfect starting point, which, upon α-halogenation, yields the required reactive intermediate.[4][11][12]

This analysis establishes the Hantzsch reaction between an α-halo derivative of methyl acetoacetate and thiourea as the primary synthetic route.

The Hantzsch Synthesis: A Mechanistic and Practical Examination

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. Its enduring utility stems from its reliability and the widespread availability of starting materials. The reaction proceeds via a cyclocondensation mechanism, forming the five-membered thiazole ring.

Two-Step vs. One-Pot Approach

The synthesis can be executed in two distinct ways: a traditional two-step process involving the isolation of the α-halo intermediate, or a more streamlined one-pot procedure.

-

Two-Step Synthesis: Involves first the α-halogenation (typically bromination) of methyl acetoacetate, followed by purification of the resulting methyl 2-bromoacetoacetate. This intermediate is then reacted with thiourea in a separate step. While allowing for characterization of the intermediate, this approach is often hampered by the lachrymatory and unstable nature of α-haloketones and lower overall yields.[4]

-

One-Pot Synthesis: This superior method involves the in situ generation of the α-bromo intermediate, which is immediately consumed by thiourea in the same reaction vessel. This approach is highly efficient, minimizes handling of hazardous intermediates, reduces waste, and generally provides higher yields.[4][5] For these reasons, the one-pot protocol is the preferred industrial and laboratory method.

Detailed Experimental Protocol (One-Pot Method)

This protocol is optimized for efficiency and safety, leveraging a mixed solvent system to facilitate both the bromination and cyclization steps.

Materials & Reagents:

| Reagent | Formula | M.W. | Molar Eq. | Quantity |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 1.0 | 5.81 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.2 | 10.68 g |

| Thiourea | CH₄N₂S | 76.12 | 1.0 | 3.81 g |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | 25 mL |

| Water | H₂O | - | - | 50 mL |

| Ammonia Solution (aq.) | NH₃ | - | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl acetoacetate (1.0 eq.), water (50 mL), and tetrahydrofuran (25 mL).

-

Bromination: Cool the mixture to 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C. The choice of NBS is critical; it is a solid, easy-to-handle brominating agent that provides a source of electrophilic bromine with high selectivity for the α-position of the β-keto ester.[4]

-

Reaction Monitoring: After the addition of NBS is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC) until the starting methyl acetoacetate spot has disappeared.

-

Cyclocondensation: To the reaction mixture containing the in situ formed methyl 2-bromoacetoacetate, add thiourea (1.0 eq.) in one portion.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2-3 hours. The cyclocondensation is typically complete within this timeframe.[4]

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt will form.

-

Neutralization & Isolation: Slowly add a concentrated ammonia solution to the stirred mixture until the pH is adjusted to 8-9. This deprotonates the thiazole ring nitrogen and the amino group, precipitating the free base form of the product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove any inorganic salts and succinimide by-product.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a pale yellow or off-white powder with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization from ethanol if required.

Expected Yield: 75-85%

Mechanistic Rationale

The Hantzsch synthesis is a beautifully orchestrated sequence of nucleophilic attacks and dehydrations.

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, acting as a soft nucleophile, attacking the electrophilic carbon bearing the bromine atom (the α-carbon of the ketoester). This forms a stable isothiouronium salt intermediate.

-

Tautomerization & Cyclization: The intermediate undergoes tautomerization. The enol form of the ketone or the nitrogen of the isothiouronium intermediate then acts as an internal nucleophile, attacking the carbonyl carbon of the ester group.

-

Dehydration: A molecule of water is eliminated, leading to the formation of the aromatic thiazole ring. This dehydration step is the thermodynamic driving force for the reaction, resulting in a stable heterocyclic system.

Product Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 2-amino-4-methylthiazole-5-carboxylate.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~2.6 (s, 3H, -CH₃ at C4), ~3.8 (s, 3H, -OCH₃ of ester), ~7.0-7.5 (br s, 2H, -NH₂)[13] |

| ¹³C NMR | δ (ppm) ~14 (C4-CH₃), ~51 (-OCH₃), ~110-165 (thiazole ring carbons), ~165 (C=O, ester)[13] |

| FTIR | ν (cm⁻¹) 3400-3200 (N-H stretch, amine), ~1700 (C=O stretch, conjugated ester), ~1620 (C=N stretch)[13][14] |

| Mass Spec. | Expected [M+H]⁺ at m/z corresponding to C₇H₁₁N₂O₂S⁺ |

| Melting Point | 176-180 °C (literature value for the corresponding ethyl ester)[15] |

Conclusion: A Gateway to Chemical Diversity

The one-pot Hantzsch synthesis provides a highly effective, scalable, and reliable pathway to methyl 2-amino-4-methylthiazole-5-carboxylate. By understanding the underlying mechanistic principles and optimizing the reaction conditions, researchers can readily access this crucial building block in high yield and purity. Its versatile structure, featuring nucleophilic, electrophilic, and aromatic centers, secures its role as a valuable starting material for the synthesis of complex, biologically active molecules, empowering the next generation of drug discovery and development.[16][17]

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 12. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 13. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. エチル 2-アミノ-4-メチルチアゾール-5-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Thiazole-5-carboxylate

Introduction: The Significance of Methyl Thiazole-5-carboxylate in Drug Discovery

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The thiazole ring is a key structural motif in a wide array of biologically active molecules, including vitamin B1 (thiamine), and numerous synthetic drugs with antimicrobial, antiretroviral, antifungal, and antineoplastic properties. The ester functionality at the 5-position of the thiazole ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise molecular structure and confirming the identity and purity of this compound. This guide provides a comprehensive overview of the spectroscopic data of this compound, offering field-proven insights into the acquisition and interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound (CAS 14527-44-7) is presented below. The key structural features that give rise to its characteristic spectroscopic signatures are the five-membered thiazole ring containing sulfur and nitrogen atoms, a methyl ester group, and the protons on the thiazole ring.

Caption: Molecular Structure of this compound.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this molecule, providing a detailed analysis of the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we anticipate signals corresponding to the thiazole ring protons and the methyl ester protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (proton at C2 of thiazole) |

| ~8.4 | s | 1H | H-4 (proton at C4 of thiazole) |

| ~3.9 | s | 3H | -OCH₃ (methyl ester) |

Interpretation:

-

Thiazole Protons (H-2 and H-4): The protons attached to the thiazole ring are expected to appear in the downfield region of the spectrum (typically δ 7-9 ppm) due to the deshielding effect of the aromatic and electron-withdrawing nature of the heterocyclic ring and the ester group. The exact chemical shifts of H-2 and H-4 can vary, but H-2 is often observed at a slightly higher chemical shift than H-4. Due to the substitution pattern, these protons are expected to appear as singlets, as they lack adjacent proton neighbors to couple with.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will be chemically equivalent and are expected to give rise to a sharp singlet. Their chemical shift is anticipated to be in the range of δ 3.5-4.0 ppm, a characteristic region for methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester carbonyl) |

| ~155 | C-2 (thiazole ring) |

| ~145 | C-4 (thiazole ring) |

| ~125 | C-5 (thiazole ring) |

| ~52 | -OCH₃ (methyl ester) |

Interpretation:

-

Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of δ 160-170 ppm.

-

Thiazole Ring Carbons (C-2, C-4, C-5): The carbons of the thiazole ring will have distinct chemical shifts. C-2, being adjacent to both the nitrogen and sulfur atoms, is generally the most deshielded of the ring carbons. C-4 and C-5 will also have characteristic shifts influenced by the heteroatoms and the ester substituent.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group in the ester will appear in the upfield region of the spectrum, typically around δ 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required. Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Process the ¹³C NMR spectrum similarly, focusing on the chemical shifts of the carbon signals.

-

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~2950 | Medium | C-H stretch (methyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450, ~1380 | Medium | C-H bend (methyl group) |

| ~1250 | Strong | C-O stretch (ester, asymmetric) |

| ~1100 | Strong | C-O stretch (ester, symmetric) |

Interpretation:

-

C=O Stretch: The most prominent feature in the IR spectrum of this compound is expected to be a strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The exact position can be influenced by conjugation with the thiazole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations of the thiazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C-O Stretches: The ester functionality will also exhibit two strong C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the C-O-C linkage.

-

Thiazole Ring Vibrations: The thiazole ring itself will have a series of characteristic skeletal vibrations, including C=N and C=C stretching, which typically appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₅H₅NO₂S), which is 143.17 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

-

Key Fragmentation Pathways: Electron impact (EI) ionization is a high-energy technique that often leads to characteristic fragmentation of the molecule. For this compound, plausible fragmentation pathways include:

-

Loss of the methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z 112.

-

Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 128.

-

Cleavage of the ester group, leading to the formation of the thiazole-5-carbonyl cation at m/z 112.

-

Fragmentation of the thiazole ring itself, which can lead to a variety of smaller, characteristic fragments.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Impact - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

-

Synthesis of this compound

A reliable synthetic route is essential for obtaining high-purity material for spectroscopic analysis and further research. A reported synthesis of this compound proceeds via the deamination of methyl 2-aminothiazole-5-carboxylate.[1]

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of amyl nitrite in dioxane is brought to a boil.

-

-

Addition of Starting Material:

-

A solution of methyl 2-aminothiazole-5-carboxylate in dioxane is added dropwise to the boiling amyl nitrite solution over a period of 2 hours.

-

-

Reaction Completion and Workup:

-

The reaction mixture is refluxed for an additional 30 minutes after the addition is complete.

-

The solvent is removed under reduced pressure.

-

-

Purification:

-

The residue is subjected to steam distillation to yield a yellow oil.

-

Trituration of the oil with petroleum ether affords the desired this compound as a white solid.[1]

-

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analytical toolkit for researchers in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for the synthesis, purification, and structural verification of this important heterocyclic building block, ensuring the scientific integrity and reliability of subsequent research endeavors.

References

The Expanding Therapeutic Potential of Thiazole-5-Carboxylate Derivatives: A Technical Guide

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of approved therapeutic agents, from the vitamin thiamine (B1) to potent anticancer and anti-HIV drugs.[1][2] This guide delves into a specific, yet remarkably versatile, class of these compounds: the thiazole-5-carboxylate derivatives . By functionalizing the thiazole ring at the 5-position with a carboxylate group or its derivatives (esters, amides), medicinal chemists have unlocked a diverse array of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these remarkable molecules. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, grounded in mechanistic insights and supported by detailed experimental protocols.

Part 1: Anticancer Activity - Targeting Malignancy on Multiple Fronts

Thiazole-5-carboxylate derivatives have emerged as a significant class of compounds with potent anti-proliferative activity against a broad range of tumor cell lines.[3] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition

A key target for a subset of these derivatives is Monoacylglycerol Lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] In cancer cells, MAGL activity is often upregulated, redirecting lipid stores towards pro-tumorigenic signaling lipids.[4][5] Selective inhibition of MAGL by thiazole-5-carboxylate derivatives represents a promising therapeutic strategy.

-

Signaling Pathway:

Caption: Inhibition of MAGL by thiazole-5-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities.

-

Amide Substitutions: A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed that substitutions on the phenylamide moiety significantly influence anticancer activity. For instance, a 4-chloro-2-methylphenyl amido substituted thiazole displayed the highest activity against the A-549 lung cancer cell line.[6][7]

-

Pyrazole-Thiazole Hybrids: A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity, inducing G0/G1 cell cycle arrest.[3]

-

Dasatinib Analogs: Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the kinase inhibitor dasatinib exhibited high potency against human K563 leukemia cells.[8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazole-5-carboxylate derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (µM) | Reference |

| 3g | 2-amino-4-methylthiazole-5-carboxylate | EKVX (Non-Small Cell Lung) | GI50: 0.865 | [4][5] |

| 3g | 2-amino-4-methylthiazole-5-carboxylate | MDA-MB-468 (Breast) | GI50: 1.20 | [4][5] |

| 4c | 2-amino-4-methylthiazole-5-carboxylate | HOP-92 (Non-Small Cell Lung) | GI50: 0.34 | [4][5] |

| 4c | 2-amino-4-methylthiazole-5-carboxylate | EKVX (Non-Small Cell Lung) | GI50: 0.96 | [4][5] |

| 8c | 2-phenyl-4-trifluoromethylthiazole-5-carboxamide | A-549 (Lung) | 48% inhibition @ 5 µg/mL | [6][7] |

| 9 | 4-methyl-2-phenylthiazole-5-carbohydrazide | HepG-2 (Hepatocellular) | IC50: 1.61 µg/mL | [9][10] |

| 10 | 4-methyl-2-phenylthiazole-5-carbohydrazide | HepG-2 (Hepatocellular) | IC50: 1.98 µg/mL | [9][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the in vitro cytotoxicity of thiazole-5-carboxylate derivatives against cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., A-549, HCT-8, Bel7402) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 × 10^4 cells/mL (100 µL per well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the formula: Inhibition (%) = [1 - (OD_treated / OD_control)] × 100. Determine the GI50/IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 2: Antimicrobial Activity - A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.[11] Thiazole derivatives, including those with a 5-carboxylate moiety, have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Spectrum of Activity

-

Antibacterial: Certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown good antimicrobial activity, with specific bactericidal effects against Gram-positive bacteria.[12]

-

Antifungal: Moderate antifungal activity has been observed against species such as Candida albicans.[12] The incorporation of electron-withdrawing substituents like fluorine and chlorine on the thiazole scaffold has been shown to enhance antifungal potency.[13]

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Derivative Class | Microorganism | Activity Metric (MIC, µg/mL) | Reference |

| 5e | Thiazole derivative | B. subtilis | 15.6 | [13] |

| 5h | Thiazole derivative | E. coli | 31.25 | [13] |

| 37a-c | Phenylazetidine-integrated thiazole | Various bacterial strains | 6.25 | [9] |

| 46 | Thiazole derivative | Bacterial strains | 46.9 - 93.7 | [10] |

| 46 | Thiazole derivative | Fungal strains | 5.8 - 7.8 | [10] |

Experimental Workflow and Protocol: Broth Microdilution for MIC Determination

This workflow outlines the process for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

-

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation: Prepare serial two-fold dilutions of the thiazole-5-carboxylate derivatives in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Anti-inflammatory Activity - Quenching the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[14] The arachidonic acid pathway, involving cyclooxygenase (COX) enzymes, is a key driver of inflammation.[14] Thiazole-5-carboxylate derivatives have been investigated as inhibitors of these enzymes.

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are the key enzymes that convert arachidonic acid into prostaglandins, which are pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Novel thiazole carboxamide derivatives have been designed and evaluated as selective COX inhibitors.[15]

-

Arachidonic Acid Pathway:

Caption: Inhibition of COX enzymes in the arachidonic acid pathway.

Quantitative Data Summary: COX Inhibition

| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2a | Thiazole carboxamide | >10 | 0.958 | >10.4 | [15] |

| 2b | Thiazole carboxamide | 0.239 | 0.191 | 1.251 | [15] |

| Celecoxib | Standard | 0.048 | 0.002 | 23.8 | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against COX-1 and COX-2.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Quantify Prostaglandin Production: Incubate for a specific time (e.g., 2 minutes) at 37°C. Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition versus the logarithm of the compound concentration.

Part 4: Synthesis of Thiazole-5-Carboxylate Derivatives

The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole core.

General Synthetic Scheme: Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the condensation reaction between an α-haloketone and a thioamide. For thiazole-5-carboxylates, a common starting material is an ethyl 2-chloroacetoacetate or a similar β-ketoester.

-

Synthesis Workflow:

Caption: General workflow for the synthesis of thiazole-5-carboxylate derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is adapted from the synthesis of related compounds and serves as a representative example.[6][7]

-

Reaction Setup: To a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (50 mL), add 2-chlorothiobenzamide (10 mmol).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir.

-

Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

Thiazole-5-carboxylate derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The core thiazole scaffold, combined with the diverse functionalization possible at the 5-carboxylate position, provides a rich platform for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation derivatives with enhanced target affinity and selectivity.

-

ADME/Tox Profiling: Conducting comprehensive in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

-

Expansion to Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the thiazole-5-carboxylate core is poised to deliver novel and effective medicines to address unmet medical needs.

References

- 1. kuey.net [kuey.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl Thiazole-5-carboxylate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of methyl thiazole-5-carboxylate (CAS No. 14527-44-7), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes its core physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific literature and supplier data.

Introduction: The Significance of a Versatile Heterocycle

This compound is an organic compound featuring a five-membered thiazole ring, a structure renowned for its presence in a multitude of biologically active molecules.[1][2] The thiazole moiety is a key pharmacophore, and its derivatives are integral to numerous therapeutic agents, including antimicrobials and antineoplastics.[1] This ester, specifically, serves as a versatile intermediate, offering multiple reaction sites for synthetic elaboration. Its value lies in the combination of the reactive ester functionality and the unique electronic properties of the thiazole ring, making it a preferred scaffold in medicinal chemistry and a key component in the development of novel agrochemicals and materials.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Physical Properties

This compound is typically supplied as an off-white to yellow solid, with key physical data summarized below for quick reference.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 14527-44-7 | [1] |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.17 g/mol | [1] |

| Appearance | Off-white to yellow solid/powder | [1][4] |

| Melting Point | 68-69 °C | [3][4] |

| Boiling Point | 87-90 °C @ 10 mmHg | [3][4] |

| Density | 1.45 g/cm³ | [3][4] |

| Purity (Typical) | ≥95% (HPLC) to 98% | [1] |

| InChI Key | XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cscn1 | [2] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral assignments for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. Vendor-supplied data confirms these general characteristics.[5] Researchers should always confirm the structure of their materials using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.8-4.0 ppm. The three protons on the thiazole ring are distinct. The H2 proton (between S and N) is typically the most deshielded, appearing as a singlet around 9.0 ppm. The H4 proton would appear as a singlet around 8.5 ppm.

-

¹³C NMR: The carbon spectrum would show five distinct signals. The ester carbonyl carbon is expected in the 160-165 ppm region. The methyl carbon of the ester would be around 52 ppm. The three carbons of the thiazole ring would appear in the aromatic region (approx. 120-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically around 1720-1740 cm⁻¹. Vibrations corresponding to C=N and C=C stretching of the thiazole ring would be observed in the 1500-1650 cm⁻¹ region. C-H stretching from the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ respectively.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z = 31) to give a fragment at m/z = 112, or the loss of the entire methoxycarbonyl group (-•COOCH₃, m/z = 59) to give a fragment at m/z = 84.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by two primary features: the ester functional group and the thiazole ring.

Reactions of the Ester Group

The methyl ester is susceptible to common ester transformations, providing a gateway to other functional groups.

-

Hydrolysis: The most fundamental reaction is saponification (base-catalyzed hydrolysis) to yield thiazole-5-carboxylic acid. This transformation is crucial for subsequent amide coupling reactions. While a specific protocol for this exact substrate is not detailed in the literature, analogous procedures on similar thiazole esters utilize lithium hydroxide in a mixed solvent system like THF/water, which proceeds efficiently at room temperature.[6]

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (thiazol-5-yl)methanol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This alcohol is another valuable intermediate for further synthetic modifications.

-

Amidation: Direct conversion to amides is possible by heating with an amine, though this is often less efficient than the two-step hydrolysis-coupling sequence.

Caption: Key reactions of the ester group.

Reactivity of the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is influenced by the electron-withdrawing ester group at the 5-position. Reactions like halogenation or nitration are possible but may require forcing conditions.

Synthesis and Experimental Protocols

Understanding the synthesis of this compound is key to appreciating its role as a readily accessible building block. A common and effective laboratory-scale synthesis involves the deamination of the corresponding 2-amino derivative.

Caption: Synthesis workflow via deamination.

Protocol 1: Synthesis via Deamination of Methyl 2-aminothiazole-5-carboxylate[9]

This protocol describes the removal of the 2-amino group from the thiazole ring to yield the target compound. The causality behind this choice is the commercial availability of the 2-amino precursor and the efficiency of the diazotization-denitrogenation sequence using an organic nitrite.

Materials:

-

Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

-

Amyl nitrite (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Petroleum ether

-

Standard reflux and distillation apparatus

Procedure:

-

A solution of amyl nitrite (2.0 eq) in 1,4-dioxane is brought to a boil in a round-bottom flask equipped with a reflux condenser.

-

Methyl 2-aminothiazole-5-carboxylate (1.0 eq) is added portion-wise to the boiling solution over a period of 2 hours. Self-Validation Check: Slow addition is crucial to control the evolution of nitrogen gas and maintain a steady reaction temperature.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure full conversion.

-

The solvent (1,4-dioxane) is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is subjected to steam distillation. The product will co-distill with the steam as a yellow oil.

-

The collected distillate is cooled, and the oil is separated. Trituration (grinding/stirring) of the oil with cold petroleum ether induces crystallization.

-

The resulting white solid is collected by filtration, washed with cold petroleum ether, and dried under vacuum to yield pure this compound.

Protocol 2: Representative Hydrolysis to Thiazole-5-carboxylic Acid (Adapted from[8])

This protocol outlines the saponification of the ester, a critical step for preparing derivatives like amides. Lithium hydroxide is chosen as it allows for mild reaction conditions, minimizing potential side reactions on the thiazole ring.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (3.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid precipitate (thiazole-5-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Research and Development

This compound is primarily utilized as a strategic intermediate. Its applications span several high-value chemical industries:

-

Pharmaceutical Development: It serves as a foundational scaffold for creating more complex molecules with potential antimicrobial and antifungal properties.[1] The thiazole ring is a privileged structure in medicinal chemistry, and this ester provides a convenient handle for elaboration.

-

Agricultural Chemicals: It is employed in the synthesis of novel pesticides and herbicides, where the thiazole core contributes to the biological activity against specific pests or weeds.[1]

-

Flavor and Fragrance: Thiazole derivatives are known for their unique organoleptic properties, and this compound can be used as a precursor in the synthesis of proprietary flavor and fragrance agents.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.

| Hazard Information | Precautionary Measures & Storage |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles or face shield), and a lab coat. Use in a well-ventilated area or chemical fume hood. |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] |

| Storage | Keep container tightly sealed in a dry, dark, and well-ventilated place. Recommended storage temperatures range from 0-8°C to room temperature depending on the supplier.[1][4] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

References

- 1. Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | C6H8N2O2S2 | CID 609212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 3. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Minesoft redirecting... [patbase.com]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

The Thiazole-5-Carboxylate Core: A Historical and Synthetic Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[1] The thiazole nucleus is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is a key structural component in many synthetic drugs.[1][4] The versatility of the thiazole ring is demonstrated by its presence in drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[4][5][6] The chemistry of thiazoles has steadily evolved since the pioneering work of Hantzsch and Hofmann, with significant contributions from researchers like Bogert and Mills, who established the importance of the thiazole ring in cyanine dyes for photographic sensitization.[1]

This guide focuses on a specific, yet highly significant, subclass of these compounds: the thiazole-5-carboxylates. The introduction of a carboxylate group at the C5 position of the thiazole ring profoundly influences the molecule's physicochemical properties and biological activity, opening up new avenues for drug design and development. This document will provide a comprehensive overview of the discovery, history, and synthetic evolution of thiazole-5-carboxylate compounds, with a particular emphasis on their application in modern drug discovery.

The Dawn of Thiazole Synthesis: Foundational Methodologies

The history of thiazole-5-carboxylate compounds is intrinsically linked to the development of general methods for thiazole synthesis. Two classical named reactions laid the groundwork for the construction of the thiazole ring and, by extension, its carboxylated derivatives.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in the late 19th century, remains one of the most fundamental and widely employed methods for constructing the thiazole ring.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This versatile method allows for the synthesis of a wide range of substituted thiazoles.

The general mechanism of the Hantzsch synthesis proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

Another pivotal contribution to thiazole chemistry was the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents.[7] While not directly yielding a 5-carboxylate, the 5-amino group can serve as a synthetic handle for further functionalization, including conversion to a carboxylate moiety through various organic transformations.

The Rise of Thiazole-5-Carboxylates: A Modern Mainstay in Drug Discovery

While the foundational synthetic methods were established early on, the specific focus on thiazole-5-carboxylates as a distinct class of compounds with significant therapeutic potential is a more recent development. A key driver for this has been the discovery of their utility as intermediates in the synthesis of complex drug molecules and their intrinsic biological activities.

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate: A Keystone Intermediate

A pivotal molecule that highlights the importance of the thiazole-5-carboxylate scaffold is ethyl 2-amino-4-methylthiazole-5-carboxylate. This compound has emerged as a crucial building block in the synthesis of numerous pharmaceuticals.[8][9] Its synthesis is often achieved through a variation of the Hantzsch synthesis, reacting ethyl 2-chloroacetoacetate with thiourea.[10][11] The presence of the amino group at the 2-position and the carboxylate at the 5-position provides two strategic points for diversification and further chemical elaboration.

The demand for this intermediate has led to the development of efficient and scalable one-pot synthetic procedures.[8] These methods often involve the in-situ generation of the α-halo-β-ketoester followed by cyclization with a thiourea derivative, streamlining the manufacturing process.[8][12]

Thiazole-5-Carboxylates as Kinase Inhibitors: The Dasatinib Story

Perhaps the most prominent application of the thiazole-5-carboxylate core in modern medicine is its role in the development of kinase inhibitors for cancer therapy. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib: A Pan-Src Family Kinase Inhibitor

Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13] The chemical structure of Dasatinib features a central 2-aminothiazole-5-carboxamide core.[14] The discovery of the 2-aminothiazole as a novel kinase inhibitor template was a significant breakthrough.[14]

The synthesis of Dasatinib relies heavily on intermediates derived from ethyl 2-aminothiazole-5-carboxylate.[13][15][16] The development of efficient synthetic routes to these key intermediates has been a major focus of process chemistry research.[15]

Caption: Mechanism of action of Dasatinib in inhibiting the BCR-ABL kinase.

The thiazole-5-carboxamide moiety in Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the target kinases, such as BCR-ABL and Src family kinases.[14] This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation.[17]

Expanding Therapeutic Horizons: Beyond Kinase Inhibition

The therapeutic potential of thiazole-5-carboxylate derivatives extends beyond their application as kinase inhibitors. Researchers are actively exploring their utility in a variety of other disease areas.

Anti-inflammatory and Antioxidant Properties

Several studies have demonstrated the anti-inflammatory and antioxidant properties of thiazole-5-carboxamide derivatives.[18] These compounds have been shown to inhibit enzymes involved in inflammatory pathways and to scavenge free radicals, suggesting their potential in the treatment of inflammatory disorders and conditions associated with oxidative stress.[18]

Antimicrobial and Antitumor Activities

The thiazole-5-carboxylate scaffold has also been incorporated into molecules with promising antimicrobial and broad-spectrum antitumor activities.[5][19] For instance, certain derivatives have shown efficacy against various cancer cell lines, including non-small cell lung cancer and breast cancer.[19][20]

Experimental Protocol: A Representative Synthesis

To provide a practical context, a detailed, step-by-step methodology for a key experiment is outlined below. This protocol describes a common laboratory-scale synthesis of a thiazole-5-carboxylate derivative.

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [10][11]

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Thiourea

-

Ethanol

-

Sodium carbonate (optional, for neutralization)

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product precipitates as the hydrochloride salt, it can be collected by filtration.

-

To obtain the free base, the reaction mixture can be concentrated, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution).

-

The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude ethyl 2-amino-4-methylthiazole-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.[11]

Self-Validation:

-

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

-

The characteristic peaks in the NMR spectra and the molecular ion peak in the mass spectrum should correspond to the expected structure.

-

The melting point should be sharp and consistent with reported values.[10]

Quantitative Data Summary

The following table summarizes representative data for some thiazole-5-carboxylate derivatives, highlighting their biological activity.

| Compound ID | Target | IC₅₀ / GI₅₀ (µM) | Cell Line | Therapeutic Area |

| Dasatinib | BCR-ABL, Src | <0.001 | K562 | Leukemia |

| Compound 3g | MAGL | 0.037 | - | Cancer |

| Compound 4c | MAGL | 0.063 | HOP-92, EKVX | Cancer |

| Compound 110 | PTP1B | 4.46 | - | Diabetes |

| Compound 33 | CK2 | 0.4 | - | Cancer |

Data compiled from multiple sources for illustrative purposes.[19][20][21][22]

Conclusion and Future Perspectives

The journey of thiazole-5-carboxylate compounds from their conceptual origins in classical heterocyclic synthesis to their current status as vital components of life-saving medicines is a testament to the power of medicinal chemistry. The strategic placement of the carboxylate group at the 5-position of the thiazole ring has proven to be a highly effective strategy for modulating the biological activity of these molecules.

The success of Dasatinib has firmly established the thiazole-5-carboxamide scaffold as a privileged motif for kinase inhibition. Ongoing research continues to explore new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the expanding scope of biological activities associated with this class of compounds, including anti-inflammatory, antioxidant, and antimicrobial effects, suggests that the full therapeutic potential of thiazole-5-carboxylates is yet to be fully realized.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the discovery and development of novel thiazole-5-carboxylate-based therapies that will address a wide range of unmet medical needs. The future of this remarkable scaffold in drug discovery appears bright and full of promise.

References

- 1. kuey.net [kuey.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. innospk.com [innospk.com]

- 10. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 17. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Methyl Thiazole-5-Carboxylate Derivatives and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of methyl thiazole-5-carboxylate derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will explore their potential as therapeutic agents by examining their interactions with key molecular targets implicated in a range of pathologies, from cancer and inflammation to infectious and metabolic diseases. This document is intended to serve as a comprehensive resource, providing not only a thorough understanding of the mechanisms of action but also practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

I. The Versatile Scaffold: An Introduction to this compound Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of approved drugs underscores its biological significance.[1][2] The this compound core, in particular, offers a synthetically tractable framework that can be readily functionalized to achieve specific interactions with a diverse array of biological targets.[3][4] This versatility has led to the exploration of its derivatives in numerous therapeutic areas, revealing a wealth of potential for the development of novel drugs.[5]

II. Combating Cancer: Key Oncogenic Targets

The anticancer potential of this compound derivatives is a rapidly expanding area of research, with several key oncogenic proteins identified as promising targets.

A. Monoacylglycerol Lipase (MAGL): Disrupting Tumor Lipid Metabolism

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][7] In the context of cancer, MAGL is often overexpressed and contributes to a pro-tumorigenic lipid signaling network.[8][9] Inhibition of MAGL represents a promising strategy to attenuate cancer cell proliferation and migration.

This compound derivatives have been identified as potent inhibitors of MAGL.[6][8] The proposed mechanism for some carbamate derivatives involves the irreversible carbamoylation of the catalytic serine residue (Ser122) in the MAGL active site.[10] This covalent modification inactivates the enzyme, leading to an accumulation of 2-AG and a subsequent disruption of the signaling pathways that promote tumor growth.

This protocol outlines a robust method for screening this compound derivatives for their ability to inhibit MAGL activity.[11]

-

Reagent Preparation:

-

Prepare a 1X MAGL Assay Buffer by diluting a 10X stock (e.g., 100 mM Tris-HCl, pH 7.2, 10 mM EDTA) with ultrapure water.

-

Reconstitute the human recombinant MAGL enzyme in 1X MAGL Assay Buffer to the desired stock concentration.

-

Prepare a stock solution of the MAGL substrate (e.g., a fluorogenic substrate) in an appropriate solvent like DMSO.

-

Dissolve the test this compound derivatives and a known MAGL inhibitor (positive control, e.g., JZL184) in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well black plate, add 150 µL of 1X Assay Buffer to the inhibitor and control wells.

-

Add 10 µL of the test derivative solutions (at various concentrations), positive control, or DMSO (vehicle control) to the respective wells.

-

Add 10 µL of the diluted MAGL enzyme solution to all wells except the background control wells (add 1X Assay Buffer instead).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 10-15 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm for resorufin-based substrates).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test derivative relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

| Compound ID | MAGL IC50 (µM) | Reference |

| Compound 3g | 0.037 | [6] |

| Compound 4c | 0.063 | [6] |

B. Mucin 1 (MUC1): Targeting a Glycoprotein Overexpressed in Tumors

Mucin 1 (MUC1) is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed in a variety of adenocarcinomas, including breast cancer.[12][13] In cancer cells, MUC1 is under-glycosylated, exposing novel peptide and carbohydrate epitopes that contribute to tumor progression and metastasis.

Certain this compound derivatives have shown the potential to inhibit MUC1.[12] The precise mechanism is still under investigation, but it is hypothesized that these derivatives may bind to the MUC1-C terminal subunit, thereby interfering with its downstream signaling pathways that promote cell proliferation and survival.[13]

This protocol provides a method to assess the binding of this compound derivatives to MUC1 on the surface of cancer cells.[14][15]

-

Cell Culture:

-

Culture a MUC1-positive cancer cell line (e.g., MCF-7) in appropriate media and conditions.

-

-

Cell Treatment:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

-

Incubate the cells with varying concentrations of the this compound derivatives for a defined period (e.g., 1 hour at 4°C).

-

-

Antibody Staining:

-

Wash the cells to remove unbound compounds.

-

Incubate the cells with a primary antibody that recognizes an epitope on MUC1 that is potentially blocked by the derivative.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the MUC1 staining. A decrease in MFI in the presence of the derivative would suggest binding and potential inhibition.

-

III. Quelling Inflammation: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[12] this compound derivatives have emerged as promising COX inhibitors.[16][17]

Thiazole derivatives can act as inhibitors of both COX-1 and COX-2.[12][18] Some derivatives have shown selectivity towards COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17] The mechanism of inhibition often involves the binding of the derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2b | 0.239 | 0.191 | 1.25 | [16] |

| Compound 2a | - | 0.958 | >2.766 | [16] |

| Celecoxib | - | 0.002 | 23.8 | [16] |

This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.[19]

-

Reagent Preparation:

-

Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, a fluorometric probe, and the substrate (arachidonic acid) in the appropriate assay buffer.

-

Prepare serial dilutions of the this compound derivatives and a known COX inhibitor (e.g., celecoxib for COX-2) in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the test compounds at various concentrations. Include positive controls (known inhibitor) and vehicle controls (DMSO).

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for approximately 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

IV. Combating Infectious Diseases: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21][22]

The antimicrobial mechanism of thiazole derivatives is thought to involve the disruption of the microbial cell membrane due to the lipophilic nature of the thiazole ring.[23] Another proposed mechanism is the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[24]

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

-

Preparation of Inoculum:

-

Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbe in broth without compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microbe.

-

-